molecular formula C8H8ClF B1225693 1-(1-Chloroethyl)-4-fluorobenzene CAS No. 456-16-6

1-(1-Chloroethyl)-4-fluorobenzene

Cat. No.: B1225693
CAS No.: 456-16-6
M. Wt: 158.6 g/mol
InChI Key: ZWOBTWLZWFIELC-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a 1-chloroethyl group and a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Oxidation: The 1-chloroethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-(1-hydroxyethyl)-4-fluorobenzene or 1-(1-alkoxyethyl)-4-fluorobenzene.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

    Oxidation: Formation of 1-(1-chloroacetyl)-4-fluorobenzene or 1-(1-chloroacetic acid)-4-fluorobenzene.

Scientific Research Applications

1-(1-Chloroethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-Chloroethyl)-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

    Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking an electrophile to form a new carbon-electrophile bond.

    Oxidation: The 1-chloroethyl group is oxidized, resulting in the formation of a carbon-oxygen double bond or a carboxylic acid group.

Comparison with Similar Compounds

1-(1-Chloroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:

    1-(1-Chloroethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and properties due to the difference in electronegativity between chlorine and fluorine.

    1-(1-Bromoethyl)-4-fluorobenzene: Similar structure but with a bromine atom instead of a chlorine atom. Bromine is larger and less electronegative than chlorine, which can affect the compound’s reactivity.

    1-(1-Chloroethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom. The methyl group is electron-donating, which can influence the compound’s reactivity in electrophilic aromatic substitution reactions.

The uniqueness of this compound lies in the combination of the 1-chloroethyl group and the fluorine atom, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-(1-chloroethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOBTWLZWFIELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406927
Record name 1-(1-chloroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-16-6
Record name 1-(1-Chloroethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-chloroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-chloroethyl)-4-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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